molecular formula C21H35NO4S B12104198 (+/-)14(15)-Eet-SI

(+/-)14(15)-Eet-SI

Katalognummer: B12104198
Molekulargewicht: 397.6 g/mol
InChI-Schlüssel: UPGGGACSUDOHOT-AWVFLLPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)14(15)-Epoxyeicosatrienoic acid (EET) is a lipid signaling molecule derived from arachidonic acid through the action of cytochrome P450 epoxygenases. It plays a crucial role in various physiological processes, including inflammation, vascular tone regulation, and cellular proliferation. The compound is of significant interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)14(15)-Epoxyeicosatrienoic acid typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure the selective formation of the epoxide ring.

Industrial Production Methods

Industrial production of (+/-)14(15)-Epoxyeicosatrienoic acid may involve biotechnological approaches using genetically engineered microorganisms that express cytochrome P450 epoxygenases. These microorganisms can convert arachidonic acid into the desired epoxide with high efficiency and specificity. The product is then purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)14(15)-Epoxyeicosatrienoic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Diols: Formed through the oxidation of the epoxide ring.

    Alcohols: Formed through the reduction of the epoxide ring.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

(+/-)14(15)-Epoxyeicosatrienoic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, inflammation, and cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a biochemical tool in research laboratories.

Wirkmechanismus

(+/-)14(15)-Epoxyeicosatrienoic acid exerts its effects through various molecular targets and pathways:

    Integrin αvβ3: The compound upregulates integrin αvβ3 expression, leading to the activation of focal adhesion kinase (FAK).

    FAK/PI3K/AKT Pathway: Activation of this pathway promotes cell survival, proliferation, and migration.

Vergleich Mit ähnlichen Verbindungen

(+/-)14(15)-Epoxyeicosatrienoic acid can be compared with other epoxyeicosatrienoic acids (EETs) such as:

  • 8(9)-Epoxyeicosatrienoic acid
  • 11(12)-Epoxyeicosatrienoic acid
  • 5(6)-Epoxyeicosatrienoic acid

Uniqueness

(+/-)14(15)-Epoxyeicosatrienoic acid is unique due to its specific molecular targets and its role in regulating integrin αvβ3 and the FAK/PI3K/AKT signaling pathway. This distinguishes it from other EETs, which may have different molecular targets and biological effects.

Eigenschaften

Molekularformel

C21H35NO4S

Molekulargewicht

397.6 g/mol

IUPAC-Name

(5Z,8Z,11Z)-N-methylsulfonyl-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienamide

InChI

InChI=1S/C21H35NO4S/c1-3-4-13-16-19-20(26-19)17-14-11-9-7-5-6-8-10-12-15-18-21(23)22-27(2,24)25/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3,(H,22,23)/b7-5-,10-8-,14-11-/t19-,20+/m1/s1

InChI-Schlüssel

UPGGGACSUDOHOT-AWVFLLPBSA-N

Isomerische SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NS(=O)(=O)C

Kanonische SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.